Differential Cytotoxicity: 14-DDA Shows No Cytotoxic Activity vs. Andrographolide's Documented Cytotoxicity in Human Lung Epithelial Cells
In direct head-to-head MTS cytotoxicity assays using A549 and BEAS-2B human lung epithelial cells and RBL-2H3 rat basophilic leukemia cells, 14-deoxy-11,12-didehydroandrographolide (compound 1) demonstrated no detectable cytotoxic activity, whereas andrographolide (compound 2) elicited measurable cytotoxicity across all tested cell lines [1].
| Evidence Dimension | In vitro cytotoxicity (cell viability) |
|---|---|
| Target Compound Data | No cytotoxic activity detected |
| Comparator Or Baseline | Andrographolide: cytotoxic activity present |
| Quantified Difference | Qualitative difference: non-cytotoxic vs. cytotoxic |
| Conditions | MTS assay; A549 human lung epithelial cells, BEAS-2B human lung epithelial cells, RBL-2H3 rat basophilic leukemia cells |
Why This Matters
This safety differentiation is critical for researchers selecting a lead scaffold for chronic inflammatory disease indications where long-term dosing is anticipated and minimizing off-target cytotoxicity is a primary selection criterion.
- [1] Guan SP, Kong LR, Cheng C, et al. Protective role of 14-deoxy-11,12-didehydroandrographolide, a noncytotoxic analogue of andrographolide, in allergic airway inflammation. J Nat Prod. 2011;74(6):1484-1490. View Source
